Cas no 883955-10-0 (N-3-(4-fluorophenyl)-4-oxo-4H-chromen-2-ylthiophene-2-carboxamide)

N-3-(4-fluorophenyl)-4-oxo-4H-chromen-2-ylthiophene-2-carboxamide is a fluorinated chromene-thiophene hybrid compound with potential applications in medicinal chemistry and material science. Its structure combines a 4H-chromen-4-one scaffold with a thiophene-2-carboxamide moiety, linked via a 4-fluorophenyl group, offering unique electronic and steric properties. The presence of the fluorine atom enhances metabolic stability and binding affinity in biological systems, making it a candidate for drug discovery, particularly in kinase inhibition or anti-inflammatory research. The conjugated system may also contribute to photophysical properties, suggesting utility in optoelectronic materials. Its well-defined synthetic route allows for further derivatization, enabling structure-activity relationship studies.
N-3-(4-fluorophenyl)-4-oxo-4H-chromen-2-ylthiophene-2-carboxamide structure
883955-10-0 structure
Product name:N-3-(4-fluorophenyl)-4-oxo-4H-chromen-2-ylthiophene-2-carboxamide
CAS No:883955-10-0
MF:C20H12FNO3S
MW:365.37758731842
CID:5438758

N-3-(4-fluorophenyl)-4-oxo-4H-chromen-2-ylthiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[3-(4-fluorophenyl)-4-oxochromen-2-yl]thiophene-2-carboxamide
    • 2-Thiophenecarboxamide, N-[3-(4-fluorophenyl)-4-oxo-4H-1-benzopyran-2-yl]-
    • N-3-(4-fluorophenyl)-4-oxo-4H-chromen-2-ylthiophene-2-carboxamide
    • Inchi: 1S/C20H12FNO3S/c21-13-9-7-12(8-10-13)17-18(23)14-4-1-2-5-15(14)25-20(17)22-19(24)16-6-3-11-26-16/h1-11H,(H,22,24)
    • InChI Key: OGPMHUIMEOJXRU-UHFFFAOYSA-N
    • SMILES: C1(C(NC2OC3=CC=CC=C3C(=O)C=2C2=CC=C(F)C=C2)=O)SC=CC=1

N-3-(4-fluorophenyl)-4-oxo-4H-chromen-2-ylthiophene-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3225-5990-4mg
N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
883955-10-0 90%+
4mg
$66.0 2023-04-27
Life Chemicals
F3225-5990-10μmol
N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
883955-10-0 90%+
10μl
$69.0 2023-04-27
Life Chemicals
F3225-5990-25mg
N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
883955-10-0 90%+
25mg
$109.0 2023-04-27
Life Chemicals
F3225-5990-3mg
N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
883955-10-0 90%+
3mg
$63.0 2023-04-27
Life Chemicals
F3225-5990-10mg
N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
883955-10-0 90%+
10mg
$79.0 2023-04-27
Life Chemicals
F3225-5990-5μmol
N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
883955-10-0 90%+
5μl
$63.0 2023-04-27
Life Chemicals
F3225-5990-1mg
N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
883955-10-0 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3225-5990-2μmol
N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
883955-10-0 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3225-5990-20mg
N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
883955-10-0 90%+
20mg
$99.0 2023-04-27
Life Chemicals
F3225-5990-5mg
N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
883955-10-0 90%+
5mg
$69.0 2023-04-27

N-3-(4-fluorophenyl)-4-oxo-4H-chromen-2-ylthiophene-2-carboxamide Related Literature

Additional information on N-3-(4-fluorophenyl)-4-oxo-4H-chromen-2-ylthiophene-2-carboxamide

N-3-(4-Fluorophenyl)-4-oxo-4H-chromen-2-ylthiophene-2-carboxamide (CAS No. 883955-10-0): A Comprehensive Overview

N-3-(4-Fluorophenyl)-4-oxo-4H-chromen-2-ylthiophene-2-carboxamide (CAS No. 883955-10-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, has shown promising potential in various biological and therapeutic applications. This article provides a detailed overview of the compound, including its chemical properties, biological activities, and recent research findings.

Chemical Structure and Properties

N-3-(4-Fluorophenyl)-4-oxo-4H-chromen-2-ylthiophene-2-carboxamide is a complex organic molecule with a molecular formula of C19H13FN2O3S. The compound features a chromenone core linked to a thiophene ring through an amide bond, with a 4-fluorophenyl substituent attached to the thiophene ring. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it an interesting subject for both academic and industrial research.

The compound is typically synthesized through a multi-step process involving the condensation of 4-hydroxychalcone with thiophene-2-carboxylic acid, followed by the introduction of the fluorine atom via electrophilic aromatic substitution. The resulting product is a crystalline solid with a melting point ranging from 185 to 187°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Biological Activities and Mechanisms of Action

N-3-(4-Fluorophenyl)-4-oxo-4H-chromen-2-ylthiophene-2-carboxamide has been extensively studied for its biological activities, particularly in the context of anti-inflammatory and anticancer properties. Recent research has highlighted its potential as a potent inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

In vitro studies have demonstrated that the compound effectively inhibits COX-2 activity without significantly affecting COX-1, suggesting its selective anti-inflammatory action. This selectivity is crucial for minimizing gastrointestinal side effects associated with non-selective COX inhibitors like aspirin and ibuprofen. Additionally, the compound has shown promising results in reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages.

Beyond its anti-inflammatory properties, N-3-(4-fluorophenyl)-4-oxo-4H-chromen-2-ylthiophene-2-carboxamide has also been investigated for its anticancer potential. Preclinical studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7), colon cancer (HT29), and lung cancer (A549) cells. The mechanism underlying these anticancer effects involves the induction of apoptosis through the activation of caspase cascades and the downregulation of anti-apoptotic proteins such as Bcl-xL.

Recent Research Findings

The latest research on N-3-(4-fluorophenyl)-4-oxo-4H-chromen-2-ylthiophene-2-carboxamide has further expanded our understanding of its therapeutic potential. A study published in the Journal of Medicinal Chemistry reported that the compound effectively suppresses the growth of triple-negative breast cancer cells by targeting multiple signaling pathways involved in cell proliferation and survival. Specifically, it was found to inhibit the activation of Akt/mTOR signaling, which is frequently dysregulated in aggressive breast cancers.

Another notable study conducted by researchers at the University of California, Los Angeles (UCLA) explored the use of N-3-(4-fluorophenyl)-4-oxychromenylthiophene carboxamide in combination with conventional chemotherapeutic agents such as doxorubicin and cisplatin. The results showed that this combination therapy significantly enhanced the antitumor efficacy while reducing toxicity compared to monotherapy treatments.

In addition to its direct therapeutic effects, N-3-(4-fluorophenyl)-4-oxychromenylthiophene carboxamide has also been investigated for its potential as a drug delivery platform. A recent study published in Biomaterials demonstrated that encapsulating the compound within nanoparticles improved its bioavailability and targeted delivery to tumor sites, thereby enhancing its therapeutic index.

Conclusion

N-3-(4-fluorophenyl)-4-oxychromenylthiophene carboxamide (CAS No. 883955-10-0) is a promising compound with diverse biological activities and therapeutic applications. Its selective anti-inflammatory properties make it an attractive candidate for developing new treatments for inflammatory diseases, while its anticancer effects suggest potential use in oncology. Ongoing research continues to uncover new mechanisms and applications for this compound, further solidifying its importance in medicinal chemistry and pharmaceutical development.

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